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Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrazole

Cat. No.: B095816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-
bromo-1-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and

drug development. This document details the spectroscopic data, experimental protocols, and

the logical workflow used to confirm its molecular structure.

Molecular Structure and Properties
4-bromo-1-methyl-1H-pyrazole is a substituted pyrazole with the molecular formula

C₄H₅BrN₂. Its structure consists of a five-membered aromatic heterocycle containing two

adjacent nitrogen atoms, with a methyl group attached to one nitrogen (N1) and a bromine

atom at the C4 position.
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Property Value

IUPAC Name 4-bromo-1-methyl-1H-pyrazole

Molecular Formula C₄H₅BrN₂

Molecular Weight 161.00 g/mol

CAS Number 15803-02-8

Physical Form Liquid

Boiling Point 185-188 °C at 760 mmHg

Density 1.558 g/mL at 25 °C

Spectroscopic Data for Structure Confirmation
The structural assignment of 4-bromo-1-methyl-1H-pyrazole is corroborated by a combination

of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the number and electronic environment of

hydrogen atoms in the molecule. For 4-bromo-1-methyl-1H-pyrazole, the spectrum is

expected to show two distinct signals corresponding to the two aromatic protons on the

pyrazole ring and one signal for the methyl protons.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.5 Singlet 1H H5

~7.4 Singlet 1H H3

~3.8 Singlet 3H N-CH₃

Note: Predicted chemical shifts are based on typical values for substituted pyrazoles. The exact

values may vary depending on the solvent and experimental conditions.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

For 4-bromo-1-methyl-1H-pyrazole, four signals are expected, corresponding to the three

carbon atoms of the pyrazole ring and the one carbon of the methyl group.

Chemical Shift (δ) (ppm) Assignment

~138 C5

~128 C3

~93 C4-Br

~39 N-CH₃

Note: Predicted chemical shifts are based on typical values for substituted pyrazoles and the

known effects of bromine substitution.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 4-bromo-1-methyl-1H-pyrazole, the mass spectrum would show a

molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a

characteristic isotopic pattern for the molecular ion is expected, with two peaks of nearly equal

intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

m/z Interpretation

160/162
[M]⁺, Molecular ion peak showing the bromine

isotope pattern

119/121 [M - CH₃N]⁺

81 [M - Br]⁺

42 [C₂H₂N]⁺
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Note: The fragmentation pattern is predicted based on common fragmentation pathways for N-

alkylated pyrazoles.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-bromo-1-methyl-1H-pyrazole is expected to show characteristic absorption

bands for C-H and C=N stretching and bending vibrations.

Frequency (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic (pyrazole ring)

~2950-2850 C-H stretch Aliphatic (methyl group)

~1550-1450 C=N, C=C stretch Pyrazole ring

~1450-1375 C-H bend Methyl group

~1100-1000 C-N stretch Pyrazole ring

~700-600 C-Br stretch Bromo group

Note: Predicted absorption frequencies are based on typical values for similar heterocyclic

compounds.

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of 4-
bromo-1-methyl-1H-pyrazole.

Synthesis of 4-bromo-1-methyl-1H-pyrazole
A common method for the synthesis of 4-bromo-1-methyl-1H-pyrazole is the electrophilic

bromination of 1-methylpyrazole.

Materials:

1-methylpyrazole
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N-Bromosuccinimide (NBS)

Acetonitrile (or other suitable solvent)

Stirring apparatus

Reaction flask

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 1-methylpyrazole in acetonitrile in a reaction flask.

Cool the solution in an ice bath.

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, quench the reaction with a saturated aqueous solution of

sodium thiosulfate.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purify the crude product by column chromatography on silica gel or by distillation.

NMR Spectroscopy
Instrumentation:
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NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

¹H NMR Protocol:

Dissolve approximately 5-10 mg of the purified 4-bromo-1-methyl-1H-pyrazole in about 0.6

mL of a deuterated solvent in a clean, dry NMR tube.

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of

scans should be collected to obtain a good signal-to-noise ratio.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS

at 0 ppm).

¹³C NMR Protocol:

Prepare a more concentrated sample (approximately 20-50 mg in 0.6 mL of deuterated

solvent).

Acquire the ¹³C NMR spectrum with proton decoupling.

A longer acquisition time and a greater number of scans are typically required compared to

¹H NMR due to the lower natural abundance of the ¹³C isotope.

Process the data in a similar manner to the ¹H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:

Gas chromatograph coupled to a mass spectrometer
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GC column suitable for separating heterocyclic compounds (e.g., a non-polar or medium-

polarity column)

Helium carrier gas

Procedure:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The sample is vaporized and carried by the helium gas through the GC column, where

separation of components occurs.

The separated components elute from the column and enter the mass spectrometer.

In the ion source (typically using electron ionization - EI), the molecules are ionized and

fragmented.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
Instrumentation:

Fourier-Transform Infrared (FTIR) spectrometer

Potassium bromide (KBr) of spectroscopic grade

Agate mortar and pestle

Pellet press

Procedure (KBr Pellet Method):

Thoroughly dry the KBr powder to remove any moisture.
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Grind a small amount of the liquid sample with the KBr powder in an agate mortar and

pestle.

Place the mixture into a pellet press die.

Apply pressure to form a thin, transparent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of 4-bromo-1-
methyl-1H-pyrazole, starting from the initial molecular formula and culminating in the

confirmed structure through spectroscopic analysis.

Molecular Formula
C4H5BrN2

Mass Spectrometry
(MS)

NMR Spectroscopy
(1H & 13C)

Infrared Spectroscopy
(IR)

Molecular Weight & Isotopic Pattern
(m/z 160/162)

Proton & Carbon Environments
(Number of signals, chemical shifts)

Functional Groups
(C-H, C=N, C-Br bonds)

Confirmed Structure
4-bromo-1-methyl-1H-pyrazole

Click to download full resolution via product page

Structure Elucidation Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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